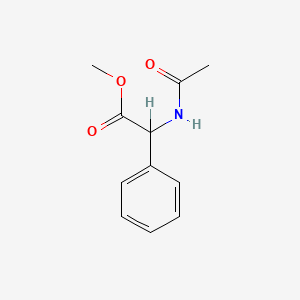
2-乙酰氨基-2-苯基乙酸甲酯
概述
描述
“Methyl 2-acetamido-2-phenylacetate” is a synthetic compound with a molecular weight of 207.23 . Its IUPAC name is methyl (acetylamino) (phenyl)acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-acetamido-2-phenylacetate” is1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 2-acetamido-2-phenylacetate” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .科学研究应用
杂环化合物的合成
2-乙酰氨基-2-苯基乙酸甲酯: 是合成杂环化合物的宝贵前体,杂环化合物在药物化学中至关重要。 其结构允许引入各种官能团,从而产生各种杂环骨架,这些骨架通常存在于生物活性分子中 .
药理学研究
该化合物作为开发药物的起始原料。其衍生物正在探索其潜在的治疗效果。 例如,对乙酰氨基的修饰可以产生具有显著抗炎和镇痛特性的化合物 .
化学合成优化
研究人员利用2-乙酰氨基-2-苯基乙酸甲酯来改进合成途径。 其反应性可以用来优化现有药物的生产过程,从而可能提高产量并降低成本 .
材料科学应用
在材料科学中,该化合物可用于改变材料的表面性质。 通过将其掺入聚合物中,科学家可以改变疏水性等特性,这在制造专业涂层或医疗器械方面可能是有益的 .
分析化学
2-乙酰氨基-2-苯基乙酸甲酯: 可用作分析程序中的标准品或试剂。 其明确的结构和性质使其适用于校正曲线和定量分析 .
生物化学研究
该化合物在研究酶-底物相互作用方面发挥作用,特别是对作用于类似结构基序的酶。 这可以提供对酶特异性的见解,并有助于酶抑制剂的设计 .
色谱法
由于其独特的化学性质,2-乙酰氨基-2-苯基乙酸甲酯可用于色谱方法,以帮助分离复杂混合物,用作参考化合物或作为流动相的一部分 .
计算化学
计算机模拟研究经常使用该化合物作为模型来理解分子相互作用并预测类似分子在各种环境中的行为,这对药物设计和发现至关重要 .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, wearing protective gloves, and washing hands and other exposed skin thoroughly after handling .
属性
IUPAC Name |
methyl 2-acetamido-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPRVTLHJXZROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
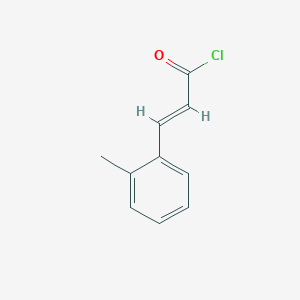
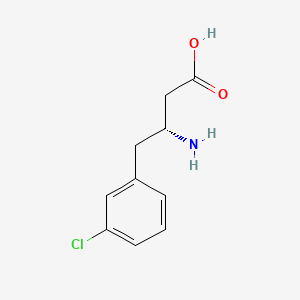
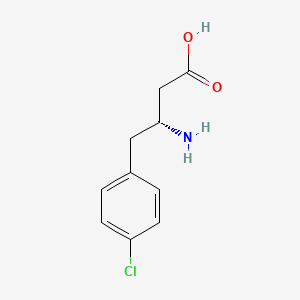
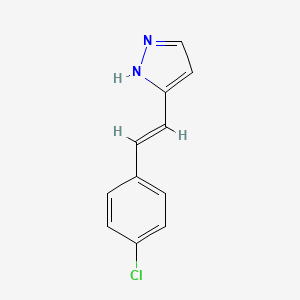


![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)


![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
